molecular formula C16H21N3O3S B2725051 ethyl 3-cyano-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864927-05-9

ethyl 3-cyano-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2725051
CAS RN: 864927-05-9
M. Wt: 335.42
InChI Key: SPNWYHLZIPPGCD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a fused ring system. The dihydrothieno[2,3-c]pyridine moiety is a bicyclic ring system that includes a five-membered thiophene ring fused with a six-membered pyridine ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to its functional groups. For example, the cyano group could undergo transformations such as reduction to an amine or addition reactions. The amide group could participate in hydrolysis or condensation reactions .

Scientific Research Applications

Synthesis of Biologically Active Compounds

This compound can be used in the formation of biologically active compounds through the process of cyanoacetylation . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Preparation of Coumarin-3-carboxylate Ester

The condensation of ethyl cyanoacetate and salicylaldehyde can afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . This compound can be used in the preparation of coumarin-3-carboxylate ester .

Synthesis of 3-Cyano-2-pyridones Derivatives

This compound can be used in the synthesis of 3-cyano-2-pyridones derivatives . These derivatives have been found to be effective for treatment of cancer, promising class of HIV-1, sedative, anti-microbial, as well as modulators of the fibrillation of amyloid proteins .

Synthesis of Bis-(3-cyano-2-pyridones) Derivatives

This compound can be used in the synthesis of novel bis-(3-cyano-2-pyridones) derivatives . The synthesis is performed in three steps from easily accessible starting materials in good yields .

Synthesis of 2-Pyridones Derivatives

This compound can be used in the synthesis of 2-pyridones derivatives . The cyclization reaction in forming of 3,4,6-trisubstituted 2-pyridones was realized between 1,3-dicarbonyl compounds and cyano acetamides .

Synthesis of 3-Cyano-4-hydroxy-2-pyridone Derivatives

DABCO-induced demethylation can lead to 3-cyano-4-hydroxy-2-pyridones in DMF at 90°C with high yield . This compound can be used in the synthesis of 3-cyano-4-hydroxy-2-pyridone derivatives .

Future Directions

The future directions for this compound could be numerous depending on its application. If it’s a pharmaceutical compound, future work could involve optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting clinical trials. If it’s used in materials science, future work could involve studying its physical properties and potential applications .

properties

IUPAC Name

ethyl 3-cyano-2-(2,2-dimethylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-5-22-15(21)19-7-6-10-11(8-17)13(23-12(10)9-19)18-14(20)16(2,3)4/h5-7,9H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNWYHLZIPPGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-cyano-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

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